

# N-Benzoylaminorhodanine: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name:	<i>N</i> -(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide
CAS No.:	13097-06-8
Cat. No.:	B076724

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## Abstract

This technical guide provides an in-depth exploration of N-Benzoylaminorhodanine, a derivative of the versatile rhodanine scaffold. While the rhodanine core is a well-recognized privileged structure in medicinal chemistry, this guide focuses specifically on the synthesis, physicochemical properties, and spectral characterization of N-Benzoylaminorhodanine.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound. The guide also addresses the broader context of rhodanine derivatives, including their therapeutic potential and the critical consideration of their classification as potential Pan Assay Interference Compounds (PAINS).[3]

## Introduction: The Rhodanine Scaffold in Drug Discovery

Rhodanine, or 2-thioxo-1,3-thiazolidin-4-one, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[2][4] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][5] The

versatility of the rhodanine scaffold lies in the potential for chemical modifications at various positions, particularly at the C-5 and N-3 positions, allowing for the generation of diverse chemical libraries for drug screening.[2]

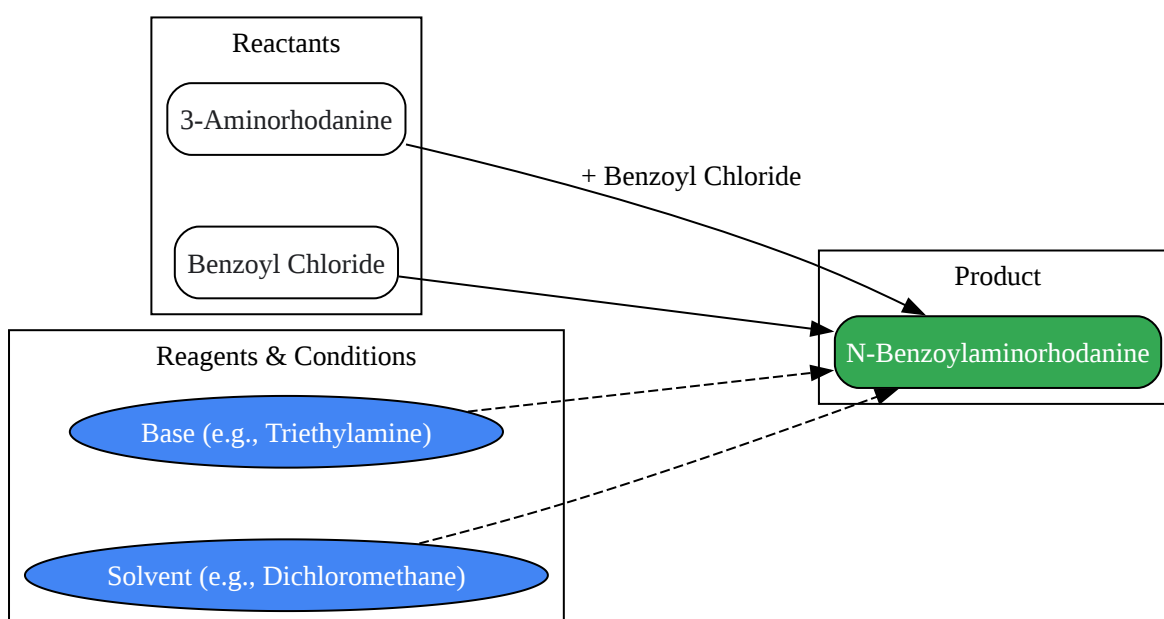
N-Benzoylaminorhodanine, with a benzoylamino group at the N-3 position, represents a specific modification that can influence the compound's chemical and biological properties. This guide aims to provide a detailed technical overview of this particular derivative.

## Synthesis of N-Benzoylaminorhodanine

The synthesis of N-Benzoylaminorhodanine is a straightforward process involving the benzylation of 3-aminorhodanine. This reaction is a classic example of nucleophilic acyl substitution.

### Proposed Synthetic Pathway

The synthesis can be achieved by reacting 3-amino-2-thioxo-1,3-thiazolidin-4-one with benzoyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.



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Caption: Proposed synthesis of N-Benzoylaminorhodanine.

## Experimental Protocol: Synthesis

- Dissolve 3-amino-2-thioxo-1,3-thiazolidin-4-one (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
- Add a base, for example, triethylamine (1.1 equivalents), to the solution and stir at room temperature.
- Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure N-Benzoylaminorhodanine.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Benzoylaminorhodanine.

Property	Value	Source/Method
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S <sub>2</sub>	Calculated
Molecular Weight	268.32 g/mol	Calculated
Appearance	Expected to be a crystalline solid	Analogy to similar compounds
Melting Point	Not reported, expected to be determined experimentally	-
Solubility	Likely soluble in polar organic solvents like DMSO and DMF	Analogy to similar compounds

## Spectral Characterization

Detailed spectral analysis is crucial for confirming the structure of N-Benzoylaminorhodanine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the methylene protons of the rhodanine ring. The amide proton should also be visible, although its chemical shift can be variable.

<sup>13</sup>C NMR: The carbon NMR spectrum will provide evidence for all ten carbon atoms in the molecule, including the two carbonyl carbons and the thione carbon.

N-Benzoylaminorhodanine Structure



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Caption: Molecular structure of N-Benzoylaminorhodanine.

## Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups present in N-Benzoylaminorhodanine.[6]

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
~3300-3100	N-H stretch	Amide
~3100-3000	C-H stretch	Aromatic
~1740-1720	C=O stretch	Rhodanine carbonyl
~1680-1650	C=O stretch	Amide carbonyl (Amide I)
~1600, ~1480	C=C stretch	Aromatic ring
~1300-1100	C=S stretch	Thione

## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of N-Benzoylaminorhodanine. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.[7][8] The fragmentation pattern will also provide structural information.

Expected Fragmentation:

- Molecular Ion Peak (M<sup>+</sup>): m/z = 268
- Key Fragments: Loss of the benzoyl group (C<sub>6</sub>H<sub>5</sub>CO), cleavage of the rhodanine ring.

## Biological Activities and PAINS Potential

Rhodanine derivatives have been reported to exhibit a wide array of biological activities.[3][5] However, it is crucial to approach these findings with caution, as the rhodanine scaffold is a known Pan Assay Interference Compound (PAINS).[3] PAINS are compounds that tend to show activity in multiple, unrelated assays through non-specific mechanisms, such as aggregation, reactivity, or interference with assay signals.

Therefore, while N-Benzoylaminorhodanine could be explored for various therapeutic applications, any observed biological activity must be rigorously validated to rule out PAINS-related artifacts.

## Conclusion

This technical guide provides a comprehensive overview of the synthesis, and the expected physical and chemical properties of N-Benzoylaminorhodanine. The provided experimental protocols and spectral data interpretations serve as a valuable resource for researchers interested in this specific rhodanine derivative. As with all rhodanine-based compounds, it is imperative to conduct thorough validation of any biological activities to ensure they are not a result of non-specific interactions.

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